BenchChemオンラインストアへようこそ!

GSK2643943A

T-ALL Hematologic Malignancy USP20

GSK2643943A is a small-molecule deubiquitinating enzyme (DUB) inhibitor with an indole-3-carbonitrile core structure (molecular weight: 277.3 g/mol). It targets ubiquitin-specific protease 20 (USP20) with an IC₅₀ of 160 nM in cell-free assays using USP20/Ub-Rho fluorogenic substrate.

Molecular Formula C17H12FN3
Molecular Weight 277.302
CAS No. 2449301-27-1
Cat. No. B2562668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2643943A
CAS2449301-27-1
Molecular FormulaC17H12FN3
Molecular Weight277.302
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C=CC2=CC3=C(C=C2)C(=C(N3)N)C#N
InChIInChI=1S/C17H12FN3/c18-13-3-1-2-11(8-13)4-5-12-6-7-14-15(10-19)17(20)21-16(14)9-12/h1-9,21H,20H2/b5-4+
InChIKeyCGXBPMZRTMXEIA-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GSK2643943A (CAS 2449301-27-1): A Cell-Penetrant USP20 Deubiquitinase Inhibitor for Oncology Research Applications


GSK2643943A is a small-molecule deubiquitinating enzyme (DUB) inhibitor with an indole-3-carbonitrile core structure (molecular weight: 277.3 g/mol) [1]. It targets ubiquitin-specific protease 20 (USP20) with an IC₅₀ of 160 nM in cell-free assays using USP20/Ub-Rho fluorogenic substrate . The compound is cell-penetrant and has been shown to modulate USP33 levels within cells [2]. GSK2643943A has demonstrated anti-tumor efficacy in multiple preclinical cancer models including T-cell acute lymphoblastic leukemia (T-ALL), oral squamous cell carcinoma (OSCC), and pancreatic cancer [3][4][5]. The compound is commercially available as a research reagent from multiple suppliers.

Why GSK2643943A Cannot Be Substituted by Generic USP20 Inhibitors or Alternative USP-Family DUB Inhibitors


GSK2643943A is a structurally distinct USP20 inhibitor that cannot be functionally substituted by alternative DUB inhibitors targeting other USP family members (e.g., USP7 inhibitors such as P5091, USP1 inhibitors such as ML323) or by pan-DUB inhibitors such as PR-619 [1]. While several DUB inhibitors are commercially available, each exhibits distinct target specificity profiles and biological outcomes. The USP20 target is specifically implicated in HIF1A stabilization, β-catenin regulation, and GPCR signaling via ADRB2 deubiquitination, pathways not equivalently modulated by inhibitors of other USPs [2]. Furthermore, GSK2643943A demonstrates unique functional properties including cell penetrance and the ability to modulate USP33 levels intracellularly—characteristics not shared across all DUB inhibitors [3]. Substitution with an uncharacterized or alternative USP20 inhibitor would require independent validation of target engagement, cellular activity, and in vivo efficacy in the specific disease context, as the structure-activity relationship governing USP20 inhibition remains incompletely defined.

GSK2643943A Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


GSK2643943A Demonstrates Phenotypic Equivalence to Genetic USP20 Knockdown in T-ALL Tumor Growth Inhibition

In a comprehensive in vivo study of T-cell acute lymphoblastic leukemia (T-ALL), GSK2643943A treatment produced anti-tumor effects comparable to those achieved by genetic knockdown of USP20 via shRNA [1]. This equivalence establishes that pharmacological inhibition of USP20 with GSK2643943A phenocopies the genetic ablation of the target, validating the compound as a suitable chemical probe for interrogating USP20-dependent biology without the confounding variables introduced by genetic manipulation methods. The compound was administered via oral gavage at 30 mg/kg daily [2].

T-ALL Hematologic Malignancy USP20

GSK2643943A Inhibits Proliferation Across Multiple T-ALL Cell Lines with Quantified IC₅₀ Range

GSK2643943A was evaluated in CCK-8 proliferation assays across three distinct T-ALL cell lines (Jurkat, 6T-CEM, and J.gamma1), demonstrating robust inhibition of tumor cell growth in a dose-dependent manner [1]. In contrast to the USP20/Ub-Rho biochemical assay (IC₅₀ = 160 nM), the compound exhibited cellular anti-proliferative activity. Comparative evaluation against normal T cells showed selective inhibition of malignant T-ALL cells [1]. The compound induced apoptosis evidenced by increased cleaved caspase-3 and PARP cleavage while USP20 protein levels remained unchanged, indicating functional inhibition rather than target degradation [2].

T-ALL Leukemia Proliferation

GSK2643943A Enhances Oncolytic Virus Efficacy in OSCC via Combination Therapy Synergy

In an oral squamous cell carcinoma (OSCC) model, GSK2643943A was evaluated both as monotherapy and in combination with oncolytic HSV-1 T1012G virus [1]. The study established that USP20 depletion via GSK2643943A increased T1012G virus yields, and the combination treatment produced 'profound anti-tumor efficacy' in mice bearing SCC9 tumors [1]. This combination effect represents a differentiation from USP20 inhibitors lacking such combination therapy validation.

OSCC Oncolytic Virotherapy Combination

GSK2643943A Is Cell Penetrant and Modulates USP33 Protein Levels—A Functional Selectivity Distinction

Unlike many DUB inhibitors that lack demonstrated intracellular target engagement, GSK2643943A has been explicitly shown to be cell penetrant, as evidenced by its ability to modulate USP33 protein levels within cells [1]. The compound's effect on USP33—a DUB closely related to USP20—provides a functional readout of intracellular activity, though comprehensive DUB selectivity profiling data across the ~100-member USP family has not been publicly disclosed [1]. This property distinguishes GSK2643943A from compounds that demonstrate potent biochemical inhibition but fail to engage targets in cellular contexts.

Cell Penetrance USP33 Target Engagement

GSK2643943A Inhibits USP20-Mediated HMGCR Deubiquitination in Sterol Regulatory Pathway

In a mechanistic study of cholesterol metabolism regulation, GSK2643943A was shown to inhibit USP20-mediated deubiquitination of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis [1]. The compound blocked USP20's ability to remove ubiquitin from HMGCR both in cellular assays using CHO-7 cells and in vitro using recombinant USP20 protein [2]. This functional inhibition was observed in the context of sterol-depleted cells treated with 25-hydroxycholesterol (25-HC) plus MG132, conditions that induce HMGCR ubiquitination [1].

Cholesterol Metabolism HMGCR USP20

GSK2643943A Optimal Research and Industrial Application Scenarios Based on Validated Evidence


T-Cell Acute Lymphoblastic Leukemia (T-ALL) Preclinical Research

GSK2643943A is validated for T-ALL research where USP20 is identified as a super-enhancer-regulated driver gene [1]. The compound inhibits proliferation of Jurkat, 6T-CEM, and J.gamma1 T-ALL cells in vitro and reduces tumor burden in xenograft models [2]. Researchers may employ GSK2643943A at 5-20 µM in cellular assays and at 30 mg/kg daily via oral gavage for in vivo studies to investigate USP20-HIF1A axis biology or evaluate DUB inhibition as a therapeutic strategy in hematologic malignancies [2].

Oral Squamous Cell Carcinoma (OSCC) and Oncolytic Virotherapy Combination Studies

GSK2643943A has demonstrated utility in OSCC research, particularly in combination with oncolytic HSV-1 (T1012G) where it enhances viral replication and tumor-killing efficacy [3]. This application scenario is supported by evidence showing that USP20 inhibition via GSK2643943A increases oncolytic virus yields and produces profound anti-tumor efficacy in SCC9 xenograft models [3]. Researchers investigating DUB-virus interactions or seeking to improve oncolytic virotherapy outcomes in solid tumors may consider GSK2643943A as a pharmacological tool.

Cholesterol Metabolism and HMGCR Regulation Studies

GSK2643943A has been functionally validated to inhibit USP20-mediated deubiquitination of HMGCR in both cellular (CHO-7 cells) and in vitro (recombinant protein) systems [4][5]. This application is supported by evidence demonstrating that the compound blocks USP20's ability to prevent sterol-induced HMGCR ubiquitination and degradation [4]. Researchers investigating post-translational regulation of cholesterol biosynthesis, statin response mechanisms, or USP20's role in metabolic disease may employ GSK2643943A as a chemical probe.

USP20-Dependent Signaling and General DUB Pharmacology Research

GSK2643943A serves as a cell-penetrant chemical probe for studying USP20-dependent biological processes where genetic knockdown approaches are not feasible or desirable [6]. The compound's demonstrated ability to modulate USP33 levels intracellularly provides a functional readout of target engagement [6]. Researchers investigating USP20's roles in GPCR signaling (via ADRB2 deubiquitination), HIF1A stabilization, β-catenin regulation, or NF-κB pathway modulation may utilize GSK2643943A at concentrations informed by its 160 nM biochemical IC₅₀ and cellular activity range [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2643943A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.